molecular formula C8H11N3O2 B13453877 methyl 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylate

methyl 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylate

Cat. No.: B13453877
M. Wt: 181.19 g/mol
InChI Key: LKAGARHMLCEWIA-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylate is a heterocyclic compound that features a benzotriazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with an ester, followed by cyclization to form the benzotriazole ring. The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

Methyl 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazole derivatives, such as:

  • 4,5,6,7-Tetrahydro-1H-benzotriazole
  • Methyl 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylate
  • 6-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the ester functional group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)5-3-2-4-6-7(5)10-11-9-6/h5H,2-4H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAGARHMLCEWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC2=NNN=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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